molecular formula C16H20N2O2S B2799006 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide CAS No. 878419-37-5

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide

Cat. No. B2799006
CAS RN: 878419-37-5
M. Wt: 304.41
InChI Key: SZWJPODDMROBMA-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide, also known as DMAT, is a chemical compound that has been widely used in scientific research. DMAT is a small molecule inhibitor of protein kinase CK2, which is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.

Scientific Research Applications

Synthesis and Pharmacological Activities

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide and its derivatives have been explored for their diverse pharmacological activities, including their potential in enhancing learning and memory, acting as gastrointestinal prokinetic agents, and serving as agonists for specific receptors. For instance, the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride demonstrated facilitation of learning and memory in mice, highlighting its potential for treating cognitive disorders (Jiang Jing-ai, 2006). Similarly, derivatives designed from structural modification exhibited balanced gastrointestinal prokinetic and antiemetic activities, suggesting their use as new types of gastrointestinal prokinetic agents (J. Sakaguchi et al., 1992).

Chemical Synthesis and Material Science Applications

In the field of material science, the compound and its derivatives have been utilized in the synthesis of novel polymers and the exploration of their interactions with biological molecules. For example, a cationic polymer was synthesized for potential use in DNA condensation and release, as well as switching antibacterial activity, demonstrating the compound's versatility in creating responsive materials (P. Sobolčiak et al., 2013).

Antiproliferative and Cytotoxic Activities

Several studies have investigated the antiproliferative and cytotoxic activities of this compound derivatives against various cancer cell lines. These investigations have led to the identification of compounds with significant activity, offering insights into the development of new anticancer agents. For instance, novel thiophene and thienopyrimidine derivatives exhibited remarkable activity against breast and colon cancer cell lines, underscoring the therapeutic potential of these compounds in oncology research (M. Ghorab et al., 2013).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-18(2)13(15-9-6-10-21-15)11-17-16(19)12-7-4-5-8-14(12)20-3/h4-10,13H,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWJPODDMROBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1OC)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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